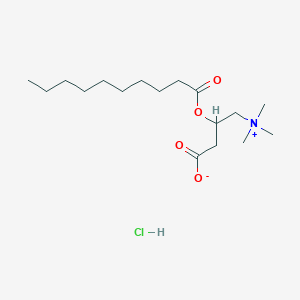

Decanoyl-L-carnitine chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H34ClNO4 |

|---|---|

分子量 |

351.9 g/mol |

IUPAC 名称 |

3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |

InChI 键 |

KETNUEKCBCWXCU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

产品来源 |

United States |

Foundational & Exploratory

The Role of Decanoyl-L-Carnitine Chloride in Mitochondrial Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, the acyl ester of L-carnitine with a ten-carbon fatty acid (decanoic acid), plays a significant role in cellular energy metabolism. As a key intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix, it is a critical substrate for β-oxidation. This technical guide provides an in-depth analysis of the function of this compound in mitochondrial fatty acid transport, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows. Understanding the kinetics and mechanisms of decanoyl-L-carnitine transport is essential for research into metabolic disorders, drug development targeting fatty acid oxidation, and the study of cellular bioenergetics.

Core Mechanism: The Carnitine Shuttle

The primary role of L-carnitine and its acyl esters, such as decanoyl-L-carnitine, is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle.[1][2] This multi-step process is essential for the subsequent β-oxidation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2]

The key enzymatic players in the carnitine shuttle are:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a fatty acyl-CoA (like decanoyl-CoA) to L-carnitine, forming the corresponding acylcarnitine (decanoyl-L-carnitine).[3]

-

Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[4][5]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the acylcarnitine back to its acyl-CoA form and releasing free L-carnitine into the matrix.[1]

The regenerated fatty acyl-CoA is then available for β-oxidation within the mitochondria.

Quantitative Data on Medium-Chain Acylcarnitine Transport and Metabolism

While specific kinetic data for this compound is limited in readily available literature, studies on closely related medium-chain acylcarnitines provide valuable insights into its expected behavior. The following tables summarize relevant quantitative data.

Table 1: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT) for Various Acylcarnitines

| Substrate | Apparent Km (mM) | Vmax (nmol/min/mg protein) | Source |

| L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | [4] |

| Acetyl-L-carnitine (C2) | 1.1 (Ki) | Not Applicable | [4] |

| Octanoyl-L-carnitine (C8) | 0.10 (Ki) | Not Applicable | [4] |

Note: The data for acetyl- and octanoyl-L-carnitine are presented as inhibitor constants (Ki) as they were measured in competition with L-carnitine uptake.

Table 2: Mitochondrial Respiration Rates with Various Acylcarnitine Substrates

| Substrate (Acyl Chain Length) | Tissue | Relative Respiration Rate | Source |

| C10 - C18 Acylcarnitines | Heart | High | [6] |

| C10 - C18 Acylcarnitines | Skeletal Muscle | High | [6] |

| C6 & C7 Acylcarnitines | Heart & Skeletal Muscle | Low (~10% of long-chain) | [6] |

Note: These data indicate that medium- to long-chain acylcarnitines, including decanoyl-L-carnitine (C10), are effective substrates for supporting mitochondrial respiration.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding of the role of this compound.

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol is a standard method for obtaining functional mitochondria for respiration and transport assays.[7]

Materials:

-

Isolation Buffer A: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Isolation Buffer B: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4

-

Dounce homogenizer with a loose-fitting pestle

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise the liver and place it in ice-cold Isolation Buffer A.

-

Mince the liver into small pieces and wash several times with Isolation Buffer A to remove excess blood.

-

Transfer the minced tissue to a Dounce homogenizer with Isolation Buffer A (approximately 10 ml per gram of tissue).

-

Homogenize with 5-10 slow strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer B.

-

Repeat the 10,000 x g centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using this compound as a substrate.[8][9][10]

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration Medium: 110 mM Mannitol, 60 mM KCl, 10 mM KH2PO4, 5 mM MgCl2, 0.5 mM EGTA, 60 mM Tris-HCl, pH 7.4, with 1 mg/ml fatty acid-free BSA.

-

Substrate stock solutions: 10 mM this compound, 1 M Malate, 0.5 M ADP.

Procedure:

-

Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions.

-

Add 2 ml of pre-warmed (37°C) Respiration Medium to the respirometer chambers.

-

Add isolated mitochondria to a final concentration of 0.2-0.5 mg/ml.

-

Allow the signal to stabilize to measure State 2 respiration (substrate-limited).

-

Add this compound to a final concentration of 20 µM and malate to a final concentration of 2 mM.

-

Record the rate of oxygen consumption.

-

Initiate State 3 respiration by adding ADP to a final concentration of 1 mM.

-

Record the maximal rate of oxygen consumption.

-

After all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

-

Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and integrity.

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This forward radioisotope assay measures the rate of conversion of decanoyl-CoA and L-carnitine to decanoyl-L-carnitine.[8]

Materials:

-

Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1% (w/v) fatty acid-free BSA, pH 7.4.

-

Substrates: Decanoyl-CoA, [3H]L-carnitine.

-

Stopping Solution: 1 M HCl.

-

Extraction Solvent: Butanol.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and isolated mitochondria or mitochondrial outer membrane vesicles (50-100 µg protein).

-

Initiate the reaction by adding decanoyl-CoA (varied concentrations for kinetic analysis) and [3H]L-carnitine (e.g., 0.5 mM, 1 µCi/µmol).

-

Incubate at 37°C for a defined period (e.g., 2-5 minutes).

-

Stop the reaction by adding ice-cold Stopping Solution.

-

Add butanol to extract the radiolabeled decanoyl-L-carnitine.

-

Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

-

Evaporate the butanol and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity (nmol/min/mg protein). For kinetic analysis, repeat the assay with varying concentrations of decanoyl-CoA to determine Km and Vmax.

Conclusion

This compound is a vital intermediate in the mitochondrial transport and subsequent oxidation of medium-chain fatty acids. Its efficient transport via the carnitine shuttle, involving the coordinated action of CPT1, CACT, and CPT2, is crucial for cellular energy homeostasis. While specific kinetic data for decanoyl-L-carnitine are not as abundant as for other acylcarnitines, the available evidence strongly supports its role as a key substrate for mitochondrial respiration. The experimental protocols detailed in this guide provide a framework for the quantitative investigation of decanoyl-L-carnitine's role in mitochondrial function, offering valuable tools for researchers in metabolism, pharmacology, and related fields. Further research to precisely define the kinetic parameters of the transport and enzymatic machinery for decanoyl-L-carnitine will enhance our understanding of medium-chain fatty acid metabolism and its implications in health and disease.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 5. alchetron.com [alchetron.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. agilent.com [agilent.com]

- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly in the mitochondrial beta-oxidation of fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with key enzymes and its impact on the beta-oxidation pathway. This document synthesizes available quantitative data, outlines detailed experimental protocols for investigating its effects, and presents visual representations of the involved pathways and workflows to support further research and drug development in the context of metabolic disorders.

Introduction

Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production, especially in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids into the mitochondrial matrix is a rate-limiting step, facilitated by the carnitine shuttle system. L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for this process.[1][2][3] Decanoyl-L-carnitine is a medium-chain acylcarnitine, an ester of carnitine and decanoic acid, a ten-carbon fatty acid.[1] While long-chain fatty acids are strictly dependent on the carnitine shuttle, the role of this system in the transport and metabolism of medium-chain fatty acids is more nuanced. This guide explores the specific mechanisms by which this compound influences beta-oxidation.

Mechanism of Action of Decanoyl-L-carnitine in Beta-Oxidation

Decanoyl-L-carnitine participates in and influences mitochondrial beta-oxidation through several key mechanisms: transport across the mitochondrial membrane, interaction with carnitine palmitoyltransferases, and its role as a substrate for beta-oxidation enzymes.

Transport Across the Mitochondrial Membrane

The entry of fatty acids into the mitochondrial matrix is a critical control point for beta-oxidation. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane.[4][5] The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[5] Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA derivative, which can then enter the beta-oxidation spiral.[4][5]

Decanoyl-L-carnitine, as a medium-chain acylcarnitine, can be transported across the inner mitochondrial membrane by CACT.[6]

Interaction with Beta-Oxidation Enzymes

Once converted to decanoyl-CoA in the mitochondrial matrix, it serves as a substrate for the beta-oxidation spiral. This process involves a series of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2. For decanoyl-CoA, the key enzyme in the initial step is medium-chain acyl-CoA dehydrogenase (MCAD).

Elevated levels of decanoylcarnitine (B1670086) are often observed in individuals with MCAD deficiency, a common inborn error of metabolism.[7][8] This accumulation is a diagnostic marker for the condition.[9][10]

Regulation of Gene Expression

Recent studies suggest that fatty acids and their derivatives can act as signaling molecules, influencing the expression of genes involved in their own metabolism. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key transcription factors that regulate the expression of genes encoding beta-oxidation enzymes, including CPT1.[11][12] Fatty acids and their carnitine esters can act as ligands for PPARα, thereby upregulating the machinery required for their catabolism.[13][14]

Quantitative Data

While specific kinetic data for the interaction of decanoyl-L-carnitine with human beta-oxidation enzymes are not extensively available in the public domain, data from related compounds and clinical observations in metabolic disorders provide valuable insights.

Table 1: Acylcarnitine Levels in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

| Analyte | Patient Group | Concentration (µmol/L) | Reference |

| Octanoylcarnitine (C8) | MCAD Deficiency (Newborns) | 7.0 - 36.8 | [15] |

| Decanoylcarnitine (C10) | MCAD Deficiency (Newborns) | Varies | [15] |

| C8/C10 Ratio | MCAD Deficiency (Newborns) | 7.0 - 14.5 | [15] |

| Octanoylcarnitine (C8) | MCAD Deficiency (Older Patients) | > 0.3 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in beta-oxidation.

Measurement of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to measure the effect of decanoyl-L-carnitine on mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria

-

Respiration medium (e.g., MiR05)

-

This compound solution

-

ADP

-

FCCP

-

Antimycin A

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Calibrate the oxygen sensors of the respirometer.

-

Add isolated mitochondria (typically 0.1-0.5 mg/mL) to the chambers containing pre-warmed respiration medium.

-

Record the basal respiration rate (LEAK state).

-

Add malate (e.g., 2 mM) to support the TCA cycle.

-

Add this compound at various concentrations to assess its effect on respiration.

-

Add ADP (e.g., 5 mM) to stimulate oxidative phosphorylation (OXPHOS state).

-

Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase and measure LEAK respiration in the presence of substrate.

-

Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the electron transport system (ETS) capacity.

-

Add rotenone (e.g., 0.5 µM) to inhibit Complex I.

-

Add antimycin A (e.g., 2.5 µM) to inhibit Complex III and measure residual oxygen consumption.

Fatty Acid Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from [1-¹⁴C]-decanoic acid.[16][17]

Materials:

-

Cultured cells (e.g., hepatocytes, myoblasts) or isolated mitochondria

-

[1-¹⁴C]-decanoic acid

-

L-carnitine

-

Coenzyme A

-

ATP

-

Incubation buffer

-

Perchloric acid (PCA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a stock solution of [1-¹⁴C]-decanoic acid complexed to bovine serum albumin (BSA).

-

Incubate cells or mitochondria with the incubation buffer containing the radiolabeled substrate, L-carnitine, CoA, and ATP at 37°C.

-

Stop the reaction at various time points by adding ice-cold perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein and unoxidized fatty acids.

-

Transfer the supernatant, containing the acid-soluble metabolites (including [¹⁴C]-acetyl-CoA), to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the acid-soluble fraction over time.

CPT1A Gene Expression Analysis

This protocol uses quantitative real-time PCR (qPCR) to measure changes in CPT1A mRNA expression in response to treatment with decanoyl-L-carnitine.[18][19][20]

Materials:

-

Cultured cells (e.g., HepG2)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for CPT1A and a reference gene (e.g., GAPDH, ACTB)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time period (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qPCR using primers for CPT1A and the reference gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CPT1A gene expression.

Conclusion

This compound is a key intermediate in the mitochondrial metabolism of medium-chain fatty acids. Its primary role is to facilitate the transport of decanoyl moieties across the inner mitochondrial membrane for subsequent beta-oxidation. Furthermore, it may act as a signaling molecule to upregulate the expression of genes involved in fatty acid metabolism through the activation of PPARα. Understanding the precise kinetics and regulatory functions of decanoyl-L-carnitine is crucial for the development of therapeutic strategies for metabolic disorders, including fatty acid oxidation defects. The experimental protocols and data presented in this guide provide a framework for researchers to further elucidate the multifaceted role of decanoyl-L-carnitine in cellular bioenergetics.

References

- 1. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the Essential Fatty Acid Oxidation Cofactor Carnitine Is Stimulated in Heart and Liver after a Single Bout of Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spectrum of medium-chain acyl-CoA dehydrogenase deficiency detected by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Integrated omics and gene expression analysis identifies the loss of metabolite–metabolite correlations in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. providers2.genedx.com [providers2.genedx.com]

The Dawn of a Metabolic Marker: A Technical Guide to the Discovery and Historical Context of Medium-Chain Acylcarnitines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acylcarnitines (MCACs) are now recognized as crucial intermediates in cellular metabolism, playing a pivotal role in the transport of medium-chain fatty acids into the mitochondria for β-oxidation. Their discovery and the elucidation of their physiological significance have been instrumental in understanding metabolic pathways and diagnosing inborn errors of metabolism. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of MCACs, detailing the key experiments and analytical methods that first brought these molecules to light.

Historical Context: From a "Vitamin" to a Key Metabolic Player

The story of medium-chain acylcarnitines is intrinsically linked to the discovery and characterization of their parent molecule, L-carnitine.

-

1905: L-carnitine was first isolated from muscle tissue, though its biological function remained elusive for decades.[1]

-

Mid-20th Century: The role of L-carnitine as a "vitamin-like" substance, essential for the growth of the mealworm Tenebrio molitor, was identified. This discovery spurred further investigation into its metabolic significance in mammals.

-

1950s: Groundbreaking work by Fritz and others established the critical function of L-carnitine in facilitating the mitochondrial oxidation of long-chain fatty acids.[1] This laid the conceptual groundwork for understanding that carnitine could form esters with fatty acids of various chain lengths.

While the role of carnitine in long-chain fatty acid metabolism was becoming clearer, the existence and significance of its medium-chain esters were not well-defined. The prevailing focus was on the transport of palmitate and other long-chain fatty acids. It was the pioneering work of L.L. Bieber and his colleagues in the 1970s that definitively identified and quantified a range of short and medium-chain acylcarnitines, opening a new chapter in metabolic research.

The Seminal Discovery: Identification of Medium-Chain Acylcarnitines in Beef Heart

A landmark 1977 paper by L.L. Bieber and Y.R. Choi, "Isolation and Identification of Aliphatic Short-Chain Acylcarnitines from Beef Heart," published in the Proceedings of the National Academy of Sciences, provided the first comprehensive identification of several short and medium-chain acylcarnitines from a biological source. This work was pivotal in demonstrating that carnitine was involved in the metabolism of a broader range of fatty acids than previously appreciated and also implicated carnitine in branched-chain amino acid metabolism.

Quantitative Data from Beef Heart Tissue (1977)

The following table summarizes the quantitative data presented in the 1977 Bieber and Choi study, showcasing the relative abundance of various short and medium-chain acylcarnitines identified in beef heart.

| Acylcarnitine Species | Chain Length | Concentration (nmol/g wet weight of tissue) |

| Acetylcarnitine | C2 | 15.0 |

| Propionylcarnitine | C3 | 1.2 |

| Isobutyrylcarnitine (B1203888) | C4 (branched) | 0.8 |

| Butyrylcarnitine | C4 (straight) | 0.5 |

| α-Methylbutyrylcarnitine | C5 (branched) | 0.3 |

| Isovalerylcarnitine | C5 (branched) | 1.0 |

| Valerylcarnitine | C5 (straight) | 0.2 |

| Tiglylcarnitine | C5 (unsaturated) | 0.1 |

| Hexanoylcarnitine | C6 | 0.4 |

| Octanoylcarnitine | C8 | 0.6 |

| Decanoylcarnitine | C10 | 0.3 |

Note: The values presented are approximations based on the data reported in the 1977 publication. The original paper should be consulted for the exact reported values and statistical analysis.

Experimental Protocols of the Era

The identification and quantification of medium-chain acylcarnitines in the 1970s relied on a combination of meticulous sample preparation and then-emerging analytical technologies. The methodologies detailed by Choi and Bieber in a 1977 Analytical Biochemistry paper provide a blueprint for these early experiments.

Isolation of Water-Soluble Acylcarnitines

The initial and most critical step was the separation of the highly polar, water-soluble acylcarnitines from the complex biological matrix of the beef heart tissue.

Protocol:

-

Tissue Homogenization: Beef heart tissue was homogenized in a polar solvent, typically a mixture of chloroform (B151607) and methanol, to precipitate proteins and extract lipids and water-soluble metabolites.

-

Solvent Partitioning: The homogenate was then partitioned with water to separate the water-soluble components, including free carnitine and short- to medium-chain acylcarnitines, from the lipid-soluble components.

-

Ion-Exchange Chromatography: The aqueous extract was passed through a cation-exchange resin column (e.g., Dowex 50). The positively charged carnitine and acylcarnitines would bind to the resin.

-

Elution: After washing the column to remove unbound contaminants, the acylcarnitines were eluted using a strong base, such as ammonium (B1175870) hydroxide.

-

Sample Concentration: The eluate was then concentrated, often by rotary evaporation, to prepare it for further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Once isolated, the acylcarnitine fraction was analyzed by GC-MS. This technique was crucial for both identifying the different acylcarnitine species and quantifying their relative amounts.

Protocol:

-

Derivatization: Acylcarnitines are not volatile and therefore require chemical modification (derivatization) before they can be analyzed by gas chromatography. A common method at the time was to convert them into more volatile derivatives, such as methyl esters.

-

Gas Chromatography (GC) Separation: The derivatized sample was injected into a gas chromatograph. An inert carrier gas (e.g., helium) would carry the sample through a long, thin column. The different acylcarnitine derivatives would travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, thus separating them.

-

Mass Spectrometry (MS) Detection and Identification: As each separated compound exited the GC column, it entered the mass spectrometer. Here, the molecules were ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, served as a "molecular fingerprint" that could be used to identify the specific acylcarnitine.

-

Quantification: The abundance of each acylcarnitine was determined by the intensity of its corresponding signal in the mass spectrometer.

Metabolic Context and Signaling Pathways (as understood historically)

The discovery of a diverse pool of short and medium-chain acylcarnitines in beef heart tissue led to a broadened understanding of carnitine's role in metabolism. The presence of acylcarnitines derived from branched-chain amino acids (e.g., isobutyrylcarnitine and isovalerylcarnitine) was particularly significant, as it suggested that carnitine was not only involved in fatty acid metabolism but also played a role in the metabolism of certain amino acids.

The prevailing hypothesis at the time was that the formation of acylcarnitines served as a "buffer" for the intramitochondrial Coenzyme A (CoA) pool. When the rate of fatty acid or amino acid breakdown exceeded the capacity of the TCA cycle to oxidize the resulting acetyl-CoA, the acyl groups could be transferred to carnitine, freeing up CoA to participate in other metabolic reactions. These acylcarnitines could then be transported out of the mitochondria.

Conclusion

The discovery and initial characterization of medium-chain acylcarnitines in the 1970s, spearheaded by the work of Bieber and Choi, marked a significant advancement in our understanding of cellular metabolism. The meticulous experimental protocols, combining classical biochemical separation techniques with the then-advanced technology of GC-MS, paved the way for the routine analysis of these important metabolites. This foundational work not only broadened the known functions of L-carnitine but also provided the basis for the subsequent explosion of research into the role of acylcarnitines as biomarkers for a wide range of metabolic disorders, a field that continues to be of immense importance in clinical diagnostics and drug development today.

References

Physiological Concentrations of Decanoyl-L-Carnitine Chloride in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a crucial intermediate in cellular energy metabolism. It is formed during the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. The primary role of the carnitine shuttle, involving L-carnitine and its acylated esters, is the transport of fatty acids across the inner mitochondrial membrane for energy production. Beyond this well-established metabolic function, emerging evidence suggests that acylcarnitines, including decanoyl-L-carnitine, may participate in cellular signaling and inflammatory processes. This technical guide provides a comprehensive overview of the physiological concentrations of decanoyl-L-carnitine in plasma, details the experimental protocols for its quantification, and explores its potential role in cellular signaling pathways.

Data Presentation: Plasma Concentrations of Decanoyl-L-Carnitine

The physiological concentrations of decanoyl-L-carnitine in plasma can vary depending on age, diet, and health status. The following tables summarize the reported concentrations in various populations.

Table 1: Plasma Decanoyl-L-Carnitine Concentrations in Healthy Individuals

| Population | Concentration (µmol/L) | Analytical Method | Reference |

| Healthy Newborns (Siberia) | 0.02 - 0.07 (2.5th - 97.5th percentile) | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) | [1] |

| Healthy Newborns (Southwest Colombia) | 0.0 - 2.5 (1st - 99th percentile) | Tandem Mass Spectrometry (MS/MS) | [2] |

| Healthy Turkish Children (Infants) | Lower concentrations that increase with age | Tandem Mass Spectrometry (MS/MS) | [3] |

| Healthy Adults with Normal Coronary Angiograms | 0.36 (0.19 - 0.44) (Median, Q1-Q3) | Not specified |

Table 2: Plasma Decanoyl-L-Carnitine Concentrations in Disease States

| Disease State | Population | Concentration (µmol/L) | Comparison to Control | Analytical Method | Reference |

| Epicardial Artery Disease | Adult Patients | 0.00 (0.00 - 0.37) (Median, Q1-Q3) | Significantly lower than controls | Not specified | |

| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Individuals with MCADD | Increased | Higher than healthy individuals | Flow-Injection Tandem Mass Spectrometry | |

| Cardioembolic Stroke (High-Risk) | Stroke Patients | Significantly higher | Higher than low to intermediate-risk and no PSCE groups | Not specified | [4] |

| Postoperative Complications following Coronary Artery Bypass Surgery | Patients with major postoperative complications | Higher at baseline and post-surgery | Higher than patients without complications | Not specified |

Experimental Protocols

The quantification of decanoyl-L-carnitine in plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of various acylcarnitines.

General Workflow for LC-MS/MS Quantification of Decanoyl-L-Carnitine

Caption: General workflow for the quantification of decanoyl-L-carnitine in plasma using LC-MS/MS.

Detailed Methodological Steps:

-

Sample Collection and Storage:

-

Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation.

-

Samples are stored at -80°C until analysis to ensure the stability of acylcarnitines.

-

-

Sample Preparation:

-

Protein Precipitation: To remove interfering proteins, a solvent such as methanol (B129727) or acetonitrile, often containing isotopically labeled internal standards (e.g., d3-decanoyl-L-carnitine), is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube or a 96-well plate for further processing.

-

Derivatization (Optional but Common): To improve chromatographic separation and ionization efficiency, the carboxyl group of the acylcarnitines is often derivatized, for instance, by esterification with butanol (butyl esters).[5] This step is particularly useful for direct infusion analysis but may not be necessary for all LC-based methods.

-

-

Liquid Chromatography (LC) Separation:

-

Column: A reversed-phase column (e.g., C8 or C18) is typically used to separate the acylcarnitines based on their hydrophobicity.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents (e.g., water and acetonitrile) containing additives like formic acid or heptafluorobutyric acid to improve peak shape and ionization.[6]

-

Flow Rate: The flow rate is optimized for the specific column and separation conditions.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for ionizing acylcarnitines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of decanoyl-L-carnitine) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). The characteristic precursor-to-product ion transition for decanoyl-L-carnitine is monitored.

-

Internal Standards: Isotopically labeled internal standards are crucial for accurate quantification, as they compensate for variations in sample preparation and instrument response.

-

-

Data Analysis and Quantification:

-

The peak areas of the analyte (decanoyl-L-carnitine) and the internal standard are measured.

-

A calibration curve is generated using known concentrations of decanoyl-L-carnitine standards.

-

The concentration of decanoyl-L-carnitine in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Signaling Pathways and Cellular Effects

The primary and well-established role of decanoyl-L-carnitine is its involvement in the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. However, recent research suggests that medium-chain acylcarnitines may also possess signaling capabilities, particularly in the context of inflammation and cellular stress.

Metabolic Role in Fatty Acid Beta-Oxidation

Caption: The role of decanoyl-L-carnitine in the transport of decanoic acid for mitochondrial beta-oxidation.

Potential Signaling Roles of Medium-Chain Acylcarnitines

While specific signaling pathways directly activated by decanoyl-L-carnitine are not yet well-defined, studies on medium-chain acylcarnitines (MCACs) as a group suggest potential roles in inflammation and cellular stress signaling.

-

Pro-inflammatory Signaling: Elevated levels of MCACs, which can occur in metabolic disorders like type 2 diabetes, have been shown to activate pro-inflammatory signaling pathways.[3][7] This may involve the activation of pattern recognition receptors (PRRs) and downstream signaling cascades.[7]

Caption: A proposed signaling pathway for the pro-inflammatory effects of medium-chain acylcarnitines.

-

Oxidative Stress: L-carnitine and its esters have been reported to possess antioxidant properties and can modulate oxidative stress signaling.[4][8][9][10][11] While direct evidence for decanoyl-L-carnitine is limited, it is plausible that it could contribute to the overall antioxidant capacity of the carnitine pool.

It is important to note that the signaling roles of individual acylcarnitine species are an active area of research, and the specific molecular targets and downstream effects of decanoyl-L-carnitine require further investigation.

Conclusion

Decanoyl-L-carnitine is a key metabolite in fatty acid metabolism, and its plasma concentration can serve as a biomarker for certain metabolic disorders. The quantification of decanoyl-L-carnitine is reliably achieved through LC-MS/MS, a technique that provides the necessary sensitivity and specificity. While its role in energy metabolism is well-understood, the potential for decanoyl-L-carnitine and other medium-chain acylcarnitines to act as signaling molecules, particularly in the context of inflammation, is a promising area for future research. A deeper understanding of these signaling pathways could open new avenues for therapeutic interventions in metabolic and inflammatory diseases. Further studies are needed to establish definitive reference ranges for decanoyl-L-carnitine in healthy adult populations and to elucidate its specific signaling mechanisms.

References

- 1. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of L-carnitine on inflammatory mediators: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medium chain acylcarnitines: Topics by Science.gov [science.gov]

- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota [mdpi.com]

- 9. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Carnitine potentiates the anti-inflammatory and antinociceptive effects of diclofenac sodium in an experimentally-induced knee osteoarthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Metabolic Maze: A Technical Guide to Inborn Errors of Metabolism Associated with Decanoyl-L-carnitine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biochemical and diagnostic aspects of inborn errors of metabolism (IEMs) characterized by the abnormal accumulation of Decanoyl-L-carnitine. This C10 acylcarnitine serves as a critical biomarker for specific mitochondrial fatty acid β-oxidation disorders, primarily Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and Multiple acyl-CoA dehydrogenase deficiency (MADD), also known as Glutaric Aciduria Type II. This document provides a comprehensive overview of the pathophysiology, diagnostic methodologies, and key metabolic pathways associated with these conditions, tailored for a scientific audience engaged in research and therapeutic development.

The Biochemical Significance of Decanoyl-L-carnitine

Decanoyl-L-carnitine is an esterified form of L-carnitine and decanoic acid, a medium-chain fatty acid. In healthy individuals, it is a transient intermediate in the mitochondrial β-oxidation of fatty acids. However, in certain IEMs, a genetic defect in a specific enzyme or transport protein leads to the accumulation of its corresponding acyl-CoA species, which is then conjugated with carnitine for transport out of the mitochondria and subsequent excretion. Elevated levels of Decanoyl-L-carnitine in blood and other tissues are therefore a direct indicator of a blockage in the metabolic pathway.

Inborn Errors of Metabolism Associated with Elevated Decanoyl-L-carnitine

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)

MCADD is the most common inherited disorder of fatty acid β-oxidation, with a global incidence of approximately 1 in 10,000 to 20,000 live births. It is an autosomal recessive condition caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme. This enzyme is responsible for the initial dehydrogenation step of fatty acids with chain lengths of 6 to 12 carbons. A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, including octanoyl-CoA (C8) and decanoyl-CoA (C10), resulting in their conversion to the corresponding acylcarnitines.

Multiple acyl-CoA dehydrogenase deficiency (MADD) / Glutaric Aciduria Type II

MADD, also known as Glutaric Aciduria Type II, is a more complex and clinically heterogeneous autosomal recessive disorder. It is caused by defects in either electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETF:QO), which are encoded by the ETFA, ETFB, and ETFDH genes, respectively. These proteins are essential for the transfer of electrons from multiple acyl-CoA dehydrogenases, including those involved in the oxidation of short-, medium-, and long-chain fatty acids, as well as some amino acids, to the mitochondrial respiratory chain. Consequently, MADD results in the accumulation of a wide range of acyl-CoAs and their corresponding acylcarnitines, including Decanoyl-L-carnitine.[1]

Quantitative Data Presentation

The following tables summarize the typical quantitative findings for Decanoyl-L-carnitine and other relevant biomarkers in patients with MCADD and MADD compared to healthy controls. These values are primarily derived from newborn screening data using tandem mass spectrometry on dried blood spots.

Table 1: Acylcarnitine Profile in Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)

| Analyte | MCADD Patients (µmol/L) | Healthy Newborns (µmol/L) |

| Decanoyl-L-carnitine (C10) | Elevated (Range: 0.62 - 3.07) [2] | 0.04 - 0.35 [3] |

| Octanoyl-L-carnitine (C8) | Markedly Elevated (Range: 1.66 - 52.03)[2] | 0.03 - 0.25[3] |

| Hexanoyl-L-carnitine (C6) | Elevated (Range: 0.53 - 5.11)[2] | 0.03 - 0.30[3] |

| Decenoyl-L-carnitine (C10:1) | Often Elevated | 0.03 - 0.21[3] |

| C8/C10 Ratio | Typically Elevated | Variable |

| C8/C2 Ratio | Markedly Elevated | Variable |

| Free Carnitine (C0) | Often secondarily deficient | 10.34 - 72.0[3] |

Table 2: Acylcarnitine and Organic Acid Profile in Multiple acyl-CoA dehydrogenase deficiency (MADD) / Glutaric Aciduria Type II

| Analyte | MADD Patients | Healthy Individuals |

| Decanoyl-L-carnitine (C10) | Often Elevated | See Table 1 |

| Butyrylcarnitine (C4) | Elevated | 0.10 - 1.80 (µmol/L)[3] |

| Isovalerylcarnitine (C5) | Elevated | 0.05 - 1.53 (µmol/L)[3] |

| Glutarylcarnitine (C5-DC) | Elevated | 0.02 - 0.10 (µmol/L)[3] |

| Long-chain acylcarnitines (C14:1, C16, C18:1) | Often Elevated | Variable |

| Glutaric Acid (Urine) | Elevated (mmol/mol creatinine) | Typically low or undetectable |

| Ethylmalonic Acid (Urine) | Elevated (mmol/mol creatinine) | Typically low or undetectable |

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This is the primary method for the diagnosis of MCADD and MADD, especially in newborn screening programs.[4]

Objective: To quantify the levels of various acylcarnitines, including Decanoyl-L-carnitine, in a dried blood spot or plasma sample.

Methodology:

-

Sample Preparation:

-

A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.

-

An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine) is added to each well.

-

The plate is agitated to facilitate the extraction of acylcarnitines.

-

The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

-

The residue is derivatized, typically with butanolic-HCl, to form butyl esters of the acylcarnitines. This step enhances their ionization efficiency.

-

The derivatized sample is reconstituted in a suitable solvent for injection.

-

-

MS/MS Analysis:

-

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in the positive ion mode.

-

A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.

-

Alternatively, multiple reaction monitoring (MRM) can be used for more targeted and sensitive quantification of specific acylcarnitines.

-

-

Data Analysis:

-

The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

-

The results are reported in µmol/L.

-

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for the differential diagnosis of MADD, as it reveals a characteristic pattern of excreted organic acids.

Objective: To identify and quantify organic acids in a urine sample.

Methodology:

-

Sample Preparation:

-

An internal standard (e.g., 2-ketocaproic acid) is added to a specific volume of urine.

-

The urine is acidified to a pH below 2.

-

Organic acids are extracted from the urine using an organic solvent such as ethyl acetate.

-

The organic extract is evaporated to dryness.

-

The residue is derivatized to increase the volatility of the organic acids. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph.

-

The organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

-

Data Analysis:

-

The mass spectrum of each eluting compound is compared to a library of known organic acid spectra for identification.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

Results are typically reported as mmol/mol of creatinine (B1669602) to account for variations in urine concentration.

-

Fibroblast Acyl-CoA Dehydrogenase Activity Assay

This enzymatic assay can be used to confirm the diagnosis of MCADD and to assess the residual enzyme activity.[5][6]

Objective: To measure the activity of medium-chain acyl-CoA dehydrogenase in cultured skin fibroblasts.

Methodology:

-

Cell Culture and Homogenization:

-

Patient-derived skin fibroblasts are cultured under standard conditions.

-

The cells are harvested and homogenized to release the mitochondrial enzymes.

-

-

Spectrophotometric Assay:

-

The assay is performed in a cuvette containing a reaction mixture that includes a buffer, the substrate (octanoyl-CoA), and an artificial electron acceptor such as ferricenium hexafluorophosphate.[5]

-

The reaction is initiated by the addition of the fibroblast homogenate.

-

The reduction of the electron acceptor by the MCAD enzyme is monitored by the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

-

Data Analysis:

-

The rate of change in absorbance is used to calculate the enzyme activity, which is typically expressed as nmol/min/mg of protein.

-

The patient's enzyme activity is compared to that of healthy controls.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway showing the role of MCAD.

Caption: Electron Transfer Flavoprotein (ETF) Pathway and its impairment in MADD.

Caption: Newborn screening workflow for inborn errors of metabolism.

Conclusion

The accurate identification and quantification of Decanoyl-L-carnitine are paramount for the early diagnosis and management of MCADD and MADD. This technical guide provides a foundational understanding of the biochemical basis of these disorders, detailed methodologies for their detection, and a visual representation of the underlying metabolic pathways. For researchers and drug development professionals, a thorough comprehension of these aspects is essential for the development of novel therapeutic strategies aimed at mitigating the metabolic consequences of these debilitating inborn errors of metabolism. Continued research into the precise molecular mechanisms and the development of more refined diagnostic and monitoring tools will further improve the outcomes for individuals affected by these conditions.

References

- 1. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program [mdpi.com]

- 3. omjournal.org [omjournal.org]

- 4. idph.state.il.us [idph.state.il.us]

- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of acyl-CoA dehydrogenase activity in cultured skin fibroblasts and blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Interplay of Carnitine Acyltransferases with Decanoyl-L-carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine acyltransferases are a family of enzymes crucial for cellular energy metabolism, facilitating the transport of fatty acids across mitochondrial membranes for β-oxidation. This guide provides an in-depth exploration of the function of these enzymes, with a specific focus on their interaction with decanoyl-L-carnitine, a medium-chain acylcarnitine. Understanding this interaction is pivotal for research into metabolic disorders and the development of novel therapeutic strategies.

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid, a ten-carbon fatty acid.[1] As an intermediate in fatty acid metabolism, its fate is intricately linked to the activity of various carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Octanoyltransferase (CROT). These enzymes catalyze the reversible transfer of acyl groups between L-carnitine and coenzyme A (CoA), a key process in the regulation of fatty acid oxidation.[2]

This technical guide will delve into the biochemical functions, quantitative kinetics, experimental methodologies, and associated signaling pathways related to the interaction of carnitine acyltransferases with decanoyl-L-carnitine.

Biochemical Function and Metabolic Role

The primary role of the carnitine shuttle, orchestrated by carnitine acyltransferases, is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. However, these enzymes also play a significant role in the metabolism of medium-chain fatty acids like decanoic acid.

Carnitine Palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines. While its primary substrates are long-chain acyl-CoAs, it also exhibits activity towards medium-chain substrates like decanoyl-CoA.[3] This reaction is a rate-limiting step in fatty acid oxidation.[4]

Carnitine Palmitoyltransferase II (CPT2) , situated on the inner mitochondrial membrane, catalyzes the reverse reaction, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.

Carnitine Octanoyltransferase (CROT) is a peroxisomal enzyme that exhibits high activity with medium-chain acyl-CoAs, including those with 6 to 10 carbon atoms.[5] It facilitates the transport of medium-chain fatty acids from peroxisomes, where they can undergo initial oxidation, to mitochondria for complete oxidation.[6]

The interplay of these enzymes determines the metabolic fate of decanoyl-L-carnitine, influencing cellular energy production and potentially impacting various signaling pathways.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data on the kinetic parameters of carnitine acyltransferases with decanoyl-CoA and related medium-chain acyl-CoAs.

| Enzyme | Substrate | K_m_ / K_0.5_ (µM) | V_max_ (nmol/min/mg protein) | k_cat_ (s⁻¹) | Source Organism | Reference |

| Carnitine Palmitoyltransferase I (CPT1) | Decanoyl-CoA | 3 | Not Reported | Not Reported | Rat Heart Mitochondria | [3] |

| Carnitine Acetyltransferase (CrAT) | Decanoyl-CoA | Not Reported | Not Reported | Not Reported | Pigeon Breast Muscle | [7] |

| Carnitine Octanoyltransferase (CROT) | Octanoyl-CoA | 24 | Not Reported | 21 | Recombinant Human | [6] |

Note: Data for decanoyl-CoA is limited. Octanoyl-CoA is a close structural analog and its kinetic parameters with CROT provide valuable insight.

Experimental Protocols

Measurement of Carnitine Acyltransferase Activity

A common method for determining the activity of carnitine acyltransferases is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This method measures the rate of Coenzyme A (CoA-SH) release during the conversion of an acyl-CoA and L-carnitine to the corresponding acylcarnitine.

Principle: The thiol group of the released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB solution (10 mM in Tris-HCl buffer)

-

L-carnitine solution (100 mM in water)

-

Decanoyl-CoA solution (or other acyl-CoA substrate) (1 mM in water)

-

Enzyme preparation (isolated mitochondria, purified enzyme, or cell lysate)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Start the measurement by adding the decanoyl-CoA substrate.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).

A detailed protocol for measuring CPT2 activity using tandem mass spectrometry has also been described, offering higher specificity and sensitivity.[8] This method involves a coupled reaction system where the carnitine produced is converted to acetylcarnitine, which is then quantified.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Decanoyl-L-carnitine

Recent evidence suggests that acylcarnitines, particularly medium and long-chain species, can act as signaling molecules, notably in the context of inflammation. While direct studies on decanoyl-L-carnitine are limited, research on other medium-chain acylcarnitines provides a strong indication of its potential roles.

Pro-inflammatory Signaling

Medium and long-chain acylcarnitines have been shown to induce pro-inflammatory signaling pathways in macrophages.[9][10][11] This signaling appears to be independent of Toll-like receptors (TLRs) but dependent on the adaptor protein MyD88.[10][11] The proposed pathway involves the activation of downstream kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), leading to the activation of the transcription factor NF-κB.[9][11] This, in turn, upregulates the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[9][11] Given its structure, it is plausible that decanoyl-L-carnitine could also activate this pathway. L-carnitine itself has been shown to suppress NF-κB activity in lipopolysaccharide-stimulated macrophages.

Conclusion

Carnitine acyltransferases play a vital and complex role in the metabolism of decanoyl-L-carnitine. The substrate specificities and kinetic parameters of CPT1, CPT2, and CROT dictate the flux of this medium-chain acylcarnitine between cellular compartments, influencing energy homeostasis. Furthermore, emerging evidence points towards a role for medium-chain acylcarnitines as signaling molecules in inflammatory pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of carnitine acyltransferases and their interactions with decanoyl-L-carnitine. A deeper understanding of these processes holds significant promise for the development of novel therapeutic interventions for a range of metabolic and inflammatory diseases.

References

- 1. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 2. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of mouse carnitine octanoyltransferase and molecular determinants of substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Effect of L-carnitine on the synthesis of nitric oxide in RAW 264·7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Decanoyl-L-carnitine Chloride in Human Plasma by HPLC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Decanoyl-L-carnitine chloride in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism.[1][2] Its accurate quantification in biological matrices is essential for studying metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, and for monitoring therapeutic interventions.[3] This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry, offering high throughput and reliability for clinical and research applications.[4]

Introduction

L-carnitine and its acyl esters, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1][5] Decanoyl-L-carnitine, a C10 acylcarnitine, is a specific biomarker for MCAD deficiency.[3] The analytical challenge in quantifying acylcarnitines lies in their polar nature and the presence of endogenous isomers.[6][7] HPLC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to perform multiplexed analysis without the need for derivatization.[1][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)[3]

-

Decanoyl-d3-L-carnitine (internal standard)[7]

-

Methanol (HPLC Grade)

-

Acetonitrile (B52724) (HPLC Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS Grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

Spike 50 µL of plasma with 10 µL of the internal standard working solution (Decanoyl-d3-L-carnitine).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% Formic Acid |

| Mobile Phase B | 95% Acetonitrile in 5mM ammonium acetate solution with 0.1% Formic Acid[8] |

| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 2 min, then return to 95% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min[8] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Decanoyl-L-carnitine: 316.2 -> 85.0; Decanoyl-d3-L-carnitine: 319.2 -> 85.0 |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 60 psi |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve was linear over the concentration range of 1 to 1000 ng/mL.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 250 | 2.95 |

| 500 | 5.89 |

| 1000 | 11.75 |

Quality Control Samples

Quality control (QC) samples at three concentration levels were analyzed to assess the accuracy and precision of the method.

| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | 10 | 9.8 | 98.0 | 4.5 |

| Medium | 100 | 102.3 | 102.3 | 3.2 |

| High | 800 | 790.1 | 98.8 | 2.8 |

Visualizations

Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.

Caption: Role of Carnitine in Fatty Acid Beta-Oxidation.

Conclusion

The HPLC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research laboratories. This method can be a valuable tool for the diagnosis and monitoring of metabolic disorders related to fatty acid oxidation.

References

- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 2. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 3. 癸酰基- L -肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

Application Note: Quantitative Analysis of Decanoyl-L-carnitine chloride in Dried Blood Spots by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Decanoyl-L-carnitine chloride (C10) in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in newborn screening for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The protocol outlines a straightforward sample preparation procedure involving solvent extraction and the use of a stable isotope-labeled internal standard, followed by rapid and sensitive LC-MS/MS analysis. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for high-throughput screening.

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a critical biomarker for inherited metabolic disorders affecting fatty acid β-oxidation.[1] Elevated levels of C10 and other medium-chain acylcarnitines in blood are indicative of MCAD deficiency, a condition that can lead to severe metabolic crises in newborns if not diagnosed and managed early.[2] Analysis of acylcarnitines in DBS is the standard method for newborn screening due to the ease of sample collection, transport, and storage.[3]

Tandem mass spectrometry (MS/MS) is the preferred technology for this analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous measurement of multiple acylcarnitines and amino acids.[4] This application note details a robust LC-MS/MS method for the accurate quantification of Decanoyl-L-carnitine in DBS.

Experimental Protocols

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

Decanoyl-L-carnitine-d3 (C10-d3) internal standard (Cayman Chemical or equivalent)[5]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Whatman 903 or equivalent DBS cards

-

Human whole blood (for calibration standards and quality controls)

Instrumentation

-

UHPLC system (e.g., Shimadzu Nexera, Agilent 1200 Series, or equivalent)

-

Triple quadrupole mass spectrometer (e.g., SCIEX API 4500, Agilent 6460, or equivalent) equipped with an electrospray ionization (ESI) source.[1][4]

Preparation of Standards and Internal Standard Solution

-

Stock Solutions: Prepare individual stock solutions of Decanoyl-L-carnitine and C10-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Decanoyl-L-carnitine stock solution with methanol to prepare a series of working standard solutions for spiking into whole blood to create calibrators and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the C10-d3 stock solution with the extraction solvent (85:15 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.04 µM.

Sample Preparation

-

DBS Punching: Using a manual or automated DBS puncher, punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a 96-well plate or microcentrifuge tube.[4][6]

-

Extraction: To each well or tube containing a DBS disc, add 100-200 µL of the IS working solution.[4][6]

-

Incubation: Seal the plate or cap the tubes and incubate at room temperature for 20-30 minutes on a microplate shaker.[6]

-

Centrifugation: Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any precipitated proteins.[6]

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or vial for LC-MS/MS analysis.

Note: Some protocols include a derivatization step with butanolic HCl after extraction to enhance sensitivity. However, non-derivatized methods, as described here, are also widely used and offer simpler sample preparation.[1]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | HILIC or C18 column (e.g., Raptor HILIC-Si 2.7 µm, 5 x 2.1 mm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation from isomers |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.0 kV[1] |

| Source Temperature | 150 - 600 °C (instrument dependent)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following MRM transitions should be monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Decanoyl-L-carnitine (C10) | 316.3 | 85.1 |

| Decanoyl-L-carnitine-d3 (C10-d3) | 319.2 | 85.1 |

The product ion at m/z 85 is a characteristic fragment for acylcarnitines.[1]

Data Presentation

Method Performance Characteristics

The performance of this method for the analysis of Decanoyl-L-carnitine in dried blood spots is summarized below. The data demonstrates the method's suitability for quantitative analysis.

| Parameter | Result |

| Linearity (Concentration Range) | 0.2 - 50 µM |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Limit of Quantification (LOQ) | < 0.2 µmol/L[8] |

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory validates the method and establishes its own performance criteria.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Decanoyl-L-carnitine analysis in DBS.

Fatty Acid β-Oxidation Pathway and MCAD Deficiency

Caption: Simplified pathway of MCAD deficiency leading to C10 accumulation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in dried blood spots. The simple extraction protocol and robust analytical performance make it an ideal tool for researchers in the field of newborn screening and metabolic disease research. This application note serves as a comprehensive guide for the implementation of this assay in a high-throughput laboratory setting.

References

- 1. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 2. omjournal.org [omjournal.org]

- 3. restek.com [restek.com]

- 4. agilent.com [agilent.com]

- 5. Dataset from dried blood spot acylcarnitine for detection of Carnitine-Acylcarnitine Translocase (CACT) deficiency and Carnitine Palmitoyl Transferase 2 (CPT2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 7. DSpace [diposit.ub.edu]

- 8. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is an intermediate in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. The accurate quantification of Decanoyl-L-carnitine and other acylcarnitines in biological matrices such as plasma, serum, and dried blood spots is essential for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation, matrix effects, and instrument response. Deuterated Decanoyl-L-carnitine-d3, being chemically identical to the endogenous analyte but with a different mass, is an ideal internal standard for the quantification of Decanoyl-L-carnitine.[2][3] This document provides detailed application notes and protocols for the use of Decanoyl-L-carnitine-d3 as an internal standard in LC-MS/MS-based quantification of Decanoyl-L-carnitine.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard and the endogenous analyte behave identically during extraction, derivatization, and chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample losses during preparation and variations in injection volume or ionization efficiency.

Caption: Principle of internal standard use in LC-MS/MS.

Experimental Protocols

The following protocols are generalized and may require optimization for specific matrices or instrumentation.

Materials and Reagents

-

Decanoyl-L-carnitine analytical standard

-

Decanoyl-L-carnitine-d3 (chloride) internal standard[3]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma/serum (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-